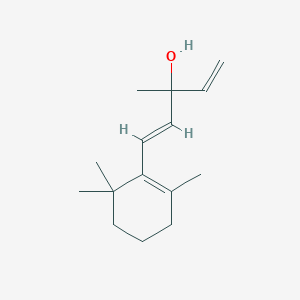

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol

Descripción

Propiedades

IUPAC Name |

(1E)-3-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGYHDPZANRCSM-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601154701 | |

| Record name | (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601154701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59057-30-6, 5208-93-5 | |

| Record name | (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59057-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-(1)-3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059057306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601154701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-3-methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol, commonly known as Vinyl-beta-ionol (CAS No. 5208-93-5), is a compound with significant biological activity. Its molecular formula is C15H24O, and it has garnered attention for its potential applications in various fields, including pharmaceuticals and cosmetics.

| Property | Value |

|---|---|

| Molecular Weight | 220.36 g/mol |

| Boiling Point | Not available |

| Density | Not specified |

| Solubility | High in organic solvents |

| H-bond Donors | 1 |

| H-bond Acceptors | 1 |

Antimicrobial Properties

Research indicates that Vinyl-beta-ionol exhibits notable antimicrobial properties. A study published in Phytotherapy Research highlighted its effectiveness against a range of bacterial strains. The compound demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as a natural preservative in food and cosmetic products .

Antioxidant Activity

Vinyl-beta-ionol has been evaluated for its antioxidant capacity. In vitro assays showed that it effectively scavenges free radicals, which are implicated in oxidative stress and various chronic diseases. The compound's ability to reduce oxidative damage has led to its exploration as a dietary supplement for enhancing health and longevity .

Potential Anti-inflammatory Effects

Preliminary studies suggest that Vinyl-beta-ionol may possess anti-inflammatory properties. In cellular models, the compound inhibited the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity positions it as a candidate for further research in treating inflammatory conditions .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of Vinyl-beta-ionol against traditional preservatives like sodium benzoate. The results indicated that Vinyl-beta-ionol not only matched but sometimes exceeded the efficacy of conventional preservatives in inhibiting microbial growth in food matrices .

- Study on Antioxidant Activity : An experiment conducted on human fibroblast cells treated with Vinyl-beta-ionol showed a significant reduction in oxidative stress markers compared to untreated controls. This suggests that the compound could be beneficial in formulations aimed at skin health and aging .

Aplicaciones Científicas De Investigación

Applications in Fragrance Industry

1. Fragrance Component:

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol is primarily used as a fragrance ingredient due to its pleasant aroma profile. It is often incorporated into perfumes and scented products for its floral and fruity notes.

Case Study:

A study conducted by the International Fragrance Association (IFRA) highlighted its use in various fragrance formulations. The compound contributes to the complexity of scents in products ranging from personal care items to household cleaners.

Applications in Pharmaceuticals

2. Potential Therapeutic Uses:

Research indicates that compounds similar to this compound exhibit anti-inflammatory and antimicrobial properties. These attributes make it a candidate for further investigation in drug development.

Case Study:

A research paper published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of related compounds. The findings suggested that modifications to the molecular structure could enhance therapeutic efficacy against specific bacterial strains.

Applications in Chemical Synthesis

3. Synthetic Intermediates:

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows chemists to perform various reactions that lead to the formation of new compounds.

Data Table: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Diels-Alder Reaction | Used to create cyclic compounds from dienes. |

| Alkylation | Facilitates the introduction of alkyl groups. |

| Hydrolysis | Converts esters into acids or alcohols. |

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues

Ionone Derivatives

- Example: β-Ionone (C₁₃H₂₀O, MW 192.30) Structural Differences:

- β-Ionone lacks the penta-1,4-dien-3-ol chain, featuring a simpler α,β-unsaturated ketone structure.

- Vinyl-β-ionol incorporates a conjugated dienol system (penta-1,4-dien-3-ol) attached to the cyclohexenyl group . Physicochemical Properties:

- β-Ionone has a lower molecular weight (192.30 vs. 220.35) and higher volatility due to its smaller size.

- Vinyl-β-ionol’s extended conjugation may enhance UV absorption, relevant in photochemical applications . Applications:

- β-Ionone is widely used in perfumery. Vinyl-β-ionol’s applications are less documented but likely involve specialty fragrances or synthetic intermediates .

(1E,4E)-1-(Thiophen-2-yl)-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-one

- Structural Differences :

- Synthetic Relevance :

Penta-1,4-dien-3-ol Derivatives

- Example : 1,4-Pentadien-3-ol (C₅H₈O, MW 84.12)

- Structural Differences :

- Simpler backbone without the cyclohexenyl group.

- Used as a precursor in Sharpless epoxidation for chiral synthesis .

- Synthetic Utility :

- Vinyl-β-ionol’s synthesis likely involves functionalization of penta-1,4-dien-3-ol, as seen in brevipolide H synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Vinyl-β-ionol and Analogues

Thiophene Derivative :

- Synthesized via cross-metathesis or nucleophilic substitution on pre-functionalized pentadienyl scaffolds .

Métodos De Preparación

Conventional Batch Process

The Grignard reaction between β-ionone and vinyl magnesium chloride in tetrahydrofuran (THF) is the most established method. β-Ionone (C13H20O) reacts with vinyl magnesium chloride (C2H3MgCl) to form a magnesium alkoxide intermediate, which is hydrolyzed to yield vinyl-β-ionol. Key parameters include:

-

Molar Ratio : A 1:1 stoichiometry of β-ionone to vinyl magnesium chloride ensures complete conversion.

-

Solvent : Anhydrous THF is essential for Grignard reagent stability.

Post-reaction quenching with ice water precipitates basic magnesium chloride (MgCl(OH)), which is removed via filtration. The crude product is purified by vacuum distillation, achieving yields of 78–85%.

Continuous Flow Synthesis

Recent patents describe continuous processes to enhance safety and efficiency. In a static mixer reactor, β-ionone (1.6–2.0 mol/L in THF) and vinyl magnesium chloride (1.0–2.0 mol/L in THF) are fed at controlled rates (0.5–1.0 L/h) into a microchannel reactor. Key advantages include:

-

Residence Time : 200–600 seconds, reducing thermal degradation.

-

Quenching : In-line quenching reactors using ice water enable rapid separation of MgCl(OH).

-

Solvent Recovery : THF is recovered via vacuum distillation (≥95% efficiency).

A representative example (Patent CN108002981A) achieved 89% yield with a throughput of 1.2 kg/h.

Acetylenation-Hydrogenation Pathway

Alkynylation Reaction

An alternative route involves ethynylation of β-ionone with acetylene gas in liquid ammonia/potassium hydroxide, forming 3-methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-diyn-3-ol. Conditions include:

Partial Hydrogenation

The diynol intermediate is hydrogenated over a palladium catalyst (Pd/C or Pd-BaSO4) in ethanol at 25–30°C. Selective hydrogenation of the triple bond to a double bond requires precise control:

-

Reaction Time : 2–4 hours.

This two-step process achieves 70–75% overall yield but is less favored industrially due to acetylene handling risks.

Process Optimization and Comparative Analysis

Reaction Efficiency

| Method | Yield (%) | Throughput (kg/h) | Solvent Recovery (%) |

|---|---|---|---|

| Batch Grignard | 78–85 | 0.8 | 90 |

| Continuous Grignard | 89 | 1.2 | 95 |

| Acetylenation | 70–75 | 0.5 | 85 |

Emerging Green Chemistry Approaches

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.